molecular formula C22H25N3O3S2 B2682634 N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 892855-78-6

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2682634
CAS No.: 892855-78-6
M. Wt: 443.58
InChI Key: JZJKCEYZJCOMKS-UHFFFAOYSA-N
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Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole ring, an isopropyl group, a piperidinylsulfonyl moiety, and a benzamide group, which collectively contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided, it’s worth noting that the anti-inflammatory activity of similar compounds is often mediated through inhibition of the biosynthesis of prostaglandins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone. The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

The next step involves the sulfonylation of the benzo[d]thiazole derivative with piperidine-1-sulfonyl chloride in the presence of a base like triethylamine. Finally, the benzamide moiety is introduced through an amide coupling reaction using 4-aminobenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of more scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide or sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., Grignard reagents).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or ethanol under reflux conditions.

    Substitution: Bromine in acetic acid for electrophilic substitution; Grignard reagents in ether for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the synthesis of advanced materials, such as polymers or dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Contains an ethyl group instead of an isopropyl group.

    N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide: Features a morpholine ring instead of a piperidine ring.

Uniqueness

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The isopropyl group may enhance lipophilicity and membrane permeability, while the piperidinylsulfonyl moiety can improve binding interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15(2)17-8-11-19-20(14-17)29-22(23-19)24-21(26)16-6-9-18(10-7-16)30(27,28)25-12-4-3-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJKCEYZJCOMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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